molecular formula C18H26N4O2 B2625214 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1251576-06-3

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2625214
CAS No.: 1251576-06-3
M. Wt: 330.432
InChI Key: QXFNNKQJBHBUQG-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The piperidine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts . The pyridine ring is often introduced through nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the piperidine and pyridine intermediates with oxalyl chloride under controlled conditions.

Chemical Reactions Analysis

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets . By inhibiting PKB, the compound disrupts signaling pathways that promote cell growth and survival, leading to reduced proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can be compared to other PKB inhibitors, such as:

The uniqueness of this compound lies in its specific structural features and its potential for high selectivity and oral bioavailability as a PKB inhibitor .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-17(18(24)21-15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)16-5-1-2-6-16/h3-4,9,13-14,16H,1-2,5-8,10-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFNNKQJBHBUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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